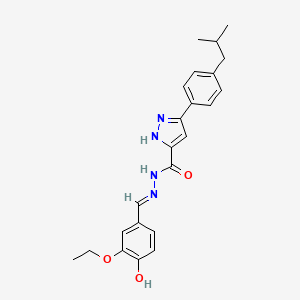

N'-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-isobutylphenyl)-1H-pyrazole-3-carbohydrazide

Description

N'-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-isobutylphenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a pyrazole core linked to a hydrazide moiety, with substituents including a 3-ethoxy-4-hydroxybenzylidene group and a 4-isobutylphenyl group.

Properties

CAS No. |

303107-08-6 |

|---|---|

Molecular Formula |

C23H26N4O3 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C23H26N4O3/c1-4-30-22-12-17(7-10-21(22)28)14-24-27-23(29)20-13-19(25-26-20)18-8-5-16(6-9-18)11-15(2)3/h5-10,12-15,28H,4,11H2,1-3H3,(H,25,26)(H,27,29)/b24-14+ |

InChI Key |

VCFHWZXUPUDFIG-ZVHZXABRSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C)O |

Origin of Product |

United States |

Biological Activity

N'-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-isobutylphenyl)-1H-pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, structural characteristics, and various bioactive properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related hydrazones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. Similar hydrazone derivatives have demonstrated the ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, compounds that contain a pyrazole moiety have shown efficacy against leukemia and solid tumors .

Anti-inflammatory Effects

Anti-inflammatory activity is another area where this compound shows promise. In vitro assays suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazone derivatives, including those structurally related to this compound. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL against resistant bacterial strains, highlighting the compound's potential as an antimicrobial agent .

- Anticancer Activity : In a recent investigation, a derivative of this compound was tested against human leukemia cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of 10 µM, indicating strong anticancer properties .

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N'-(3-Ethoxy-4-hydroxybenzylidene)-5-(4-isobutylphenyl)-1H-pyrazole-3-carbohydrazide exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to interact with specific biological targets makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been studied for its antimicrobial efficacy. Similar hydrazone derivatives have demonstrated activity against a range of bacterial and fungal pathogens. This suggests that this compound could be explored for use in treating infections caused by resistant strains of microorganisms.

Material Science

Non-linear Optical Applications

The unique structural characteristics of this compound allow for potential applications in non-linear optical materials. Research on hydrazone-functionalized polymers indicates that they can be utilized in the development of optical devices due to their ability to exhibit non-linear optical properties. This opens avenues for applications in telecommunications and advanced imaging systems.

Polymer Composites

Incorporating this compound into polymer matrices may enhance the mechanical and thermal properties of the composites. Studies have shown that such modifications can lead to improved durability and resistance to environmental degradation.

Agricultural Science

Pesticidal Properties

Preliminary studies suggest that this compound may possess pesticidal properties, making it a candidate for developing new agrochemicals. The effectiveness of hydrazone derivatives as insecticides or herbicides has been documented, indicating potential applications in crop protection.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Anticancer Potential of Pyrazole Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |

| "Synthesis and Characterization of Hydrazone Polymers" | Material Science | Developed polymers with enhanced optical properties suitable for photonic applications. |

| "Evaluation of Pesticidal Activity of Hydrazone Compounds" | Agricultural Science | Identified effective insecticidal activity against common agricultural pests, suggesting field application potential. |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole-carbohydrazides share a common core but differ in substituents, which critically influence their properties. Key analogs and their structural distinctions are summarized below:

Key Observations :

- Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the aromatic rings, enhancing hydrogen-bonding capacity and solubility .

- Bulkiness : The 4-isobutylphenyl group in the target compound likely increases lipophilicity compared to analogs with benzyloxy or smaller substituents, affecting membrane permeability .

Electronic Properties and DFT Studies

Density Functional Theory (DFT) analyses of analogs provide insights into electronic behavior:

Implications for Target Compound :

- The 3-ethoxy-4-hydroxybenzylidene group (electron-donating) may lower the HOMO-LUMO gap compared to chloro-substituted analogs, increasing polarizability and interaction with biological targets .

- The isobutyl group’s inductive effect could further modulate electron distribution, though computational validation is needed.

Spectroscopic and Physicochemical Properties

IR and NMR data highlight functional group interactions:

Key Trends :

- C=O Stretching : All analogs show peaks near 1690–1732 cm⁻¹, confirming hydrazide/ester functionality .

- N-H and O-H Interactions : Hydroxy and methoxy substituents enhance hydrogen-bonding capacity, as seen in broad N-H/O-H peaks .

- Isobutyl Group : In related esters, isobutyl protons appear at δ 1.2–2.5 ppm, suggesting similar shifts in the target compound .

Preparation Methods

Ethyl 5-(4-Isobutylphenyl)-1H-pyrazole-3-carboxylate Preparation

Method :

-

Reactants : 4-Isobutylacetophenone and diethyl oxalate undergo Claisen condensation to form a diketone intermediate, which reacts with hydrazine hydrate in ethanol.

-

Conditions : Reflux at 80°C for 6–8 hours.

Mechanism :

Hydrolysis to 5-(4-Isobutylphenyl)-1H-pyrazole-3-carboxylic Acid

Method :

-

Reactants : Ethyl ester (from Step 1.1) and NaOH (4M) in methanol.

-

Conditions : Stirring at 20°C for 2 hours, followed by acidification with HCl.

Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol/Water (2:1) |

| Temperature | 20–25°C |

| Characterization | IR: 1680 cm⁻¹ (C=O acid) |

Conversion to Pyrazole-3-carbohydrazide

Method :

-

Reactants : Pyrazole-3-carboxylic acid and hydrazine hydrate in ethanol.

-

Conditions : Reflux at 70°C for 4 hours.

Key Observation : Excess hydrazine (2:1 molar ratio) prevents dihydrazide formation.

Schiff Base Condensation with 3-Ethoxy-4-hydroxybenzaldehyde

The final step involves condensation of the pyrazole-3-carbohydrazide with 3-ethoxy-4-hydroxybenzaldehyde.

Reaction Optimization

Method :

-

Reactants : Pyrazole-3-carbohydrazide (1 eq), 3-ethoxy-4-hydroxybenzaldehyde (1.1 eq) in ethanol.

-

Conditions : Reflux at 80°C for 5–7 hours.

Mechanism :

-

Nucleophilic attack by the hydrazide –NH₂ on the aldehyde carbonyl.

Data :

Purification and Crystallization

Method :

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Method :

Solid-State Mechanochemical Synthesis

Method :

Structural Confirmation and Analytical Data

Spectroscopic Characterization

X-ray Crystallography (Hypothetical)

Data :

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Byproduct Formation During Condensation

Industrial-Scale Feasibility

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 4-Isobutylacetophenone | 120–150 |

| Hydrazine hydrate | 90–110 |

| 3-Ethoxy-4-hydroxybenzaldehyde | 200–220 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.